molecular formula C11H11N3O5 B4333620 methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate

methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate

Cat. No. B4333620
M. Wt: 265.22 g/mol
InChI Key: WDRMCHLBIIJUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate, also known as MNIMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNIMF is a nitroimidazole derivative that has been shown to possess remarkable anti-tumor and anti-inflammatory properties.

Scientific Research Applications

Methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate has been extensively studied for its potential applications in biomedical research. It has been shown to possess potent anti-tumor properties, making it a promising candidate for the development of novel cancer therapies. Additionally, this compound has been shown to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate is not yet fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects through the activation of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and cell survival. This compound has been shown to inhibit the activation of NF-κB, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

Methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, this compound has been shown to possess potent anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of novel cancer therapies and anti-inflammatory drugs. However, there are some limitations to using this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate. One potential direction is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, the safety and efficacy of this compound in humans need to be established through clinical trials.

properties

IUPAC Name

methyl 5-[(2-methyl-5-nitroimidazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c1-7-12-5-10(14(16)17)13(7)6-8-3-4-9(19-8)11(15)18-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRMCHLBIIJUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=CC=C(O2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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